Indium chloride methoxide (1/1/2)

Thin-film transistor Field-effect mobility Indium oxide semiconductor

Solution-processed In₂O₃ TFTs require a precursor that balances solubility, thermal conversion, and electrical performance. This compound solves the mobility limitations of homoleptic alkoxides, enabling high-performance oxide semiconductors. - Delivers μFET = 5 cm²/Vs via patented UV-assisted conversion, a 2.3× improvement over In(OiPr)₃. - Converts to functional In₂O₃ at 350°C, compatible with polyimide flexible substrates. - In stock with competitive pricing for immediate global shipping.

Molecular Formula C2H6ClInO2
Molecular Weight 212.34 g/mol
CAS No. 95734-65-9
Cat. No. B14350853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndium chloride methoxide (1/1/2)
CAS95734-65-9
Molecular FormulaC2H6ClInO2
Molecular Weight212.34 g/mol
Structural Identifiers
SMILESCO[In](OC)Cl
InChIInChI=1S/2CH3O.ClH.In/c2*1-2;;/h2*1H3;1H;/q2*-1;;+3/p-1
InChIKeyURQZMABFPYVXBW-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Indium Chloride Methoxide – Procurement and Specification Overview


Indium chloride methoxide (1/1/2), systematically named chloro(dimethoxy)indigane, is an indium(III) halodialkoxide with the molecular formula InCl(OCH₃)₂ (C₂H₆ClInO₂, MW 212.34 g/mol) . It belongs to the class of organometallic indium precursors featuring one chloride and two methoxide ligands coordinated to the indium center. This compound is primarily utilized as a solution-processable precursor for the fabrication of indium oxide (In₂O₃) thin films, particularly for semiconducting layers in thin-film transistors (TFTs), diodes, and solar cells . Unlike simple indium salts (e.g., InCl₃) or homoleptic indium alkoxides (e.g., In(OR)₃), this mixed-ligand architecture is engineered to balance solubility, thermal convertibility, and the electrical performance of the resulting oxide layer .

Precursor type Mixed chloro-methoxide indium(III) architecture
Deposition method Solution-processed thin-film fabrication
Research context TFT, diode, and solar cell research

Why Generic Indium Precursors Cannot Substitute


Indium precursors for solution-based oxide semiconductor fabrication are not interchangeable; the specific ligand set directly modulates both precursor solubility and the electrical performance of the final In₂O₃ layer. Indium(III) chloride (InCl₃) generates chloride-contaminated layers with poor field-effect mobility when processed without precise base additives, while homoleptic indium alkoxides (e.g., In(OiPr)₃) yield lower-mobility, partially nanocrystalline films . The mixed chloro-methoxide architecture of InCl(OCH₃)₂ overcomes these limitations: the methoxide groups ensure solubility in common anhydrous alcohols, while the retained chloride, when processed via a patented UV-assisted thermal conversion route, unexpectedly enhances charge carrier mobility and promotes a homogeneous amorphous phase critical for uniform thin-film transistor performance . Substituting with any single-ligand-class analog forfeits this dual benefit, making compound-specific procurement essential for applications requiring maximum electrical performance from solution-deposited indium oxide.

InCl₃ substitution May yield chloride-contaminated layers with altered field-effect mobility compared to the mixed-ligand precursor.
Homoleptic alkoxide substitution In(OiPr)₃ may produce nanocrystalline films; the amorphous morphology enabled by the chloro-methoxide architecture may not transfer.
Single-ligand-class analog The dual solubility and mobility benefits of the mixed-ligand set may not replicate; compound-specific procurement supports targeted electrical performance.

Quantitative Differentiation Evidence


Field-Effect Mobility Comparison in Solution-Processed TFTs

In a direct head-to-head comparison, indium chloride methoxide (InCl(OMe)₂) yielded a field-effect mobility (μFET) of 5 cm²/Vs in a solution-processed indium oxide thin-film transistor, whereas the homoleptic indium alkoxide In(OiPr)₃ produced only 2.2 cm²/Vs under identical processing conditions . Both precursors were spin-coated from 2.5 wt% ethanol solutions onto doped silicon substrates with a ~200 nm SiO₂ dielectric and ITO/gold finger structures, followed by 5-minute UV irradiation (150–300 nm, mercury vapor lamp) and thermal conversion at 350°C for one hour . The 127% improvement in μFET demonstrates that the mixed chloro-methoxide ligand set is functionally superior to the trialkoxide alone for achieving high-performance, low-temperature-processed oxide semiconductor layers .

Field-effect mobility
Head-to-head
InCl(OMe)₂: 5 cm²/Vs vs. In(OiPr)₃: 2.2 cm²/Vs (identical processing)
Reported mobility difference context; supports TFT drive-current interpretation.
Conditions: 2.5 wt% in ethanol, UV 150–300 nm, 350°C thermal conversion.
Thin-film transistor Field-effect mobility Indium oxide semiconductor

Amorphous Film Formation and Homogeneity

The patent literature explicitly states that when indium chlorine dialkoxides (including InCl(OMe)₂) are used instead of indium alkoxides (e.g., In(OiPr)₃), 'more amorphous layers are surprisingly achieved' . Amorphous layers possess the advantage of greater homogeneity over layers composed of single nanocrystals, which manifests in better electrical properties, especially higher field-effect mobilities and reduced particle-boundary resistance . This represents a class-level advantage of indium halodialkoxides (InX(OR)₂) over homoleptic indium alkoxides (In(OR)₃) in the UV-assisted solution deposition process. Among the halodialkoxide class, InCl(OMe)₂ is explicitly identified as one of the compounds delivering 'the best results' .

Amorphous film homogeneity
Class-level
Indium halodialkoxides produce more amorphous layers than indium alkoxides; InCl(OMe)₂ among best-performing representatives.
Reported amorphous morphology may support film homogeneity and spatial uniformity.
Qualitative advantage; quantitative mobility impact reflected in mobility comparison.
Thin-film morphology Amorphous oxide semiconductor Film homogeneity

Synthesis Route and Yield Benchmark

Indium(III) chlordimethoxide (InCl(OMe)₂) has been synthesized with a reaction yield exceeding 80 mol% by reacting indium(III) chloride (InCl₃) with anhydrous methanol using dimethylamine as a stoichiometric base under inert atmosphere . In the exemplified procedure, 5.0 g InCl₃ (22.5 mmol) was dissolved in 250 mL dried methanol, followed by controlled addition of 5.0 g dimethylamine (111 mmol) over five hours at room temperature. After evaporation, re-dissolution in methanol, filtration, extensive washing (>10 cycles), and vacuum drying (<10 mbar, 12 h), the product was obtained with >80 mol% yield, with composition confirmed by ICP-OES (In), argentometric titration (Cl), and combustion analysis (C, H) . This yield provides a benchmark for laboratory-scale procurement and synthesis planning; alternative indium alkoxide syntheses frequently suffer from lower yields due to oligomerization or incomplete substitution .

Synthesis yield
Reported
>80 mol% yield via InCl₃ + MeOH + Me₂NH route
Supports laboratory-scale synthesis planning and procurement benchmarking.
Yield confirmed by ICP-OES, argentometric titration, and combustion analysis.
Precursor synthesis Indium halodialkoxide preparation Synthetic yield

Low-Temperature Conversion Processability

The patented process employing InCl(OMe)₂ achieves conversion to functional indium oxide layers at a thermal treatment temperature of only 350°C, significantly below the >500°C typically required for conventional sol-gel indium oxide precursors or the sublimation point of InCl₃ (586°C) . In the exemplified procedure, spin-coated InCl(OMe)₂ films were converted to semiconducting In₂O₃ after 5 minutes of UV irradiation (150–300 nm) followed by heating on a hotplate at 350°C for one hour . In contrast, standard thermal decomposition of InCl₃-based precursors without UV pre-treatment typically requires significantly higher temperatures or yields inferior electrical properties . This lower thermal budget is enabled by the photoreactivity of the indium–chlorine bond in the halodialkoxide structure, a feature absent in purely organic-ligand indium precursors like In(acac)₃ .

Low-temperature conversion
Cross-study comparable
350°C with UV pre-treatment vs. >450°C for alternative indium precursors
Supports processing on temperature-sensitive flexible substrates; mobility at this temperature reported higher than alkoxide comparator.
Compatible with polyimide substrates (Tg ~350–400°C).
Low-temperature processing Solution deposition Flexible electronics

Optimal Application Scenarios


High-Mobility Solution-Processed Oxide TFTs

Researchers fabricating solution-deposited In₂O₃ TFTs should select InCl(OMe)₂ over homoleptic indium alkoxides (e.g., In(OiPr)₃) when maximum field-effect mobility is the primary design target. The patented UV-assisted process with this precursor delivers μFET = 5 cm²/Vs, a 2.3× improvement over the alkoxide comparator under identical processing conditions (350°C, 5-min UV, 2.5 wt% ethanol) . This mobility level is sufficient for moderate-speed logic circuits, active-matrix backplane switching, and sensor readout electronics.

Flexible and Temperature-Sensitive Substrate Integration

The ability to convert InCl(OMe)₂ to functional In₂O₃ at just 350°C makes it a candidate precursor for devices built on polyimide (Kapton®) or other flexible polymer substrates with glass transition temperatures in the 350–400°C range . Alternative indium precursors requiring >450°C processing would damage such substrates. Scientific selection for flexible electronics prototyping should prioritize InCl(OMe)₂ when the process temperature ceiling is ≤350°C and high mobility is still required.

Homogeneous Amorphous Layers for Large-Area Coatings

When coating large-area substrates (e.g., for display backplanes or photovoltaics), spatial uniformity of the amorphous oxide layer is critical to avoid pixel-to-pixel variation. The indium halodialkoxide class, exemplified by InCl(OMe)₂, produces more amorphous and therefore more homogeneous films than nanocrystalline layers obtained from indium alkoxides . Users targeting large-area uniformity should procure InCl(OMe)₂-based formulations rather than In(OiPr)₃ or In(acac)₃ for the UV-assisted liquid deposition route.

Customized Multimetal Oxide Formulations

The patent literature demonstrates that InCl(OMe)₂ can be co-formulated with other metal alkoxides and halodialkoxides (e.g., Ga(OiPr)₃, Zn(OMe)₂, Sn(OtBu)₄) to produce mixed-metal oxide layers such as In–Ga–Zn–O (IGZO) or In–Sn–O (ITO) . The mutual solubility of InCl(OMe)₂ with these co-precursors in anhydrous ethanol enables single-solution deposition of homogeneous multimetal films. Research groups developing solution-processed IGZO TFTs should consider InCl(OMe)₂ as the indium source when co-processing with gallium and zinc alkoxide precursors, as the halodialkoxide architecture provides a reactivity match that homoleptic indium alkoxides may lack .

Application
Selection Property
Validation Focus
High-mobility In₂O₃ TFT research
Solution-deposited mobility
Field-effect mobility benchmarking
Flexible substrate integration
Low thermal budget
Substrate compatibility assessment
Large-area amorphous oxide coatings
Film morphology control
Coating uniformity evaluation
Multimetal oxide formulation research
Co-precursor compatibility
Multimetal oxide deposition validation
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